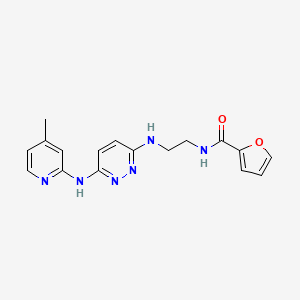

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2/c1-12-6-7-18-16(11-12)21-15-5-4-14(22-23-15)19-8-9-20-17(24)13-3-2-10-25-13/h2-7,10-11H,8-9H2,1H3,(H,19,22)(H,20,24)(H,18,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTATLFTSJLCFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a furan ring and a pyridazine moiety, which are known to contribute to its biological properties. Its molecular formula is with a molecular weight of 376.5 g/mol. The structural features include:

- Furan ring : A five-membered aromatic ring contributing to the compound's reactivity.

- Pyridazine group : Known for various biological activities, including anticancer properties.

- 4-Methylpyridin-2-yl amino group : Enhances the interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. Notably, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis, which may have implications in tissue repair and fibrosis .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- In vitro studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The IC50 values were notably lower than those of standard chemotherapeutic agents, indicating higher potency .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against various bacterial strains, potentially making it a candidate for developing new antibiotics .

Case Studies

- Anticancer Efficacy : A study involving the administration of this compound in animal models showed significant tumor reduction compared to control groups. The mechanism was linked to apoptosis induction through caspase activation .

- Synergistic Effects with Other Drugs : Research indicated that when combined with other chemotherapeutics, this compound could enhance the overall efficacy through synergistic mechanisms, suggesting potential for combination therapies in cancer treatment .

Comparison with Similar Compounds

Pyridazine and Dihydropyridine Derivatives

Pyridazine and dihydropyridine cores are prevalent in medicinal chemistry. The target compound’s pyridazine ring contrasts with the 1,4-dihydropyridine (1,4-DHP) scaffold in AZ331 and AZ257 (), which are known for calcium channel modulation. Key differences include:

- Electron-deficient vs. Electron-rich Cores : Pyridazine’s electron-deficient nature may enhance interactions with nucleophilic residues, whereas 1,4-DHPs rely on redox-active properties for activity.

- Substituent Effects: AZ331 () includes a thioether-linked 4-methoxyphenyl group, increasing lipophilicity (logP) compared to the target’s polar 4-methylpyridin-2-ylamino group .

Furan Carboxamide Derivatives

Compounds with furan carboxamide moieties () exhibit varied pharmacological profiles:

- Hydrazinyl Derivatives (): 2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide (97c) contains a reactive hydrazinyl group, which may confer instability compared to the target’s stable ethylamino bridge .

- Fluorinated Analogs () : The Royal Society of Chemistry’s furo[2,3-b]pyridine-3-carboxamide incorporates difluoropropyl and tert-butylcarbamoyl groups, enhancing metabolic stability via fluorine’s electron-withdrawing effects—a feature absent in the target compound .

Thioether vs. Amino Linkages

The compound in , N-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide, shares a pyridazine-furan carboxamide scaffold but replaces the ethylamino bridge with a thioether. Key distinctions:

- Lipophilicity : The trifluoromethylphenyl group in ’s compound increases logP (~3.5 estimated), whereas the target’s 4-methylpyridin-2-yl group may improve aqueous solubility .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Metabolic Stability : Fluorinated analogs () and trifluoromethyl groups () resist oxidative metabolism, whereas hydrazinyl derivatives () may undergo rapid degradation .

- Solubility: Polar substituents like 4-methylpyridin-2-ylamino (target) or methoxyphenyl () improve aqueous solubility compared to lipophilic groups (e.g., trifluoromethylphenyl) .

- Synthetic Accessibility: The target’s ethylamino bridge may be synthesized via reductive amination (analogous to ’s acyl azide procedures), while thioethers () require sulfhydryl coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.